Methyl 3-aminoisoquinoline-4-carboxylate CAS number and safety data sheet (SDS)
Methyl 3-aminoisoquinoline-4-carboxylate CAS number and safety data sheet (SDS)
The following technical guide provides an in-depth analysis of Methyl 3-aminoisoquinoline-4-carboxylate , a critical heterocyclic scaffold used in the synthesis of bioactive pharmaceutical ingredients.
CAS Number: 1780806-11-2 Formula: C₁₁H₁₀N₂O₂ Molecular Weight: 202.21 g/mol
Executive Summary
Methyl 3-aminoisoquinoline-4-carboxylate is a highly functionalized isoquinoline derivative characterized by an amino group at the C3 position and a methyl ester at the C4 position. This specific substitution pattern renders it an invaluable "push-pull" electronic scaffold for medicinal chemistry. It serves as a key intermediate in the development of Orexin receptor modulators (for sleep disorders) and CFTR modulators (for Cystic Fibrosis). Its unique reactivity allows for facile cyclization into tricyclic systems, making it a staple in fragment-based drug design (FBDD).
Chemical Identity & Physical Properties[1][2][3]
This compound belongs to the class of 3-aminoisoquinolines , which are distinct from their quinoline isomers due to the specific nitrogen placement in the bicyclic system.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| CAS Number | 1780806-11-2 | Specific to the Methyl ester variant.[1][2][3] |
| IUPAC Name | Methyl 3-aminoisoquinoline-4-carboxylate | |
| SMILES | COC(=O)C1=C(N)N=CC2=CC=CC=C21 | Useful for cheminformatics search. |
| Molecular Weight | 202.21 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline powder form is typical. |
| Melting Point | 168–172 °C (Predicted) | Analogous ethyl ester melts ~160°C. |
| Solubility | DMSO, Methanol, DCM | Low solubility in water; soluble in acid. |
| pKa (Calc) | ~3.5 (Amino group) | Weakly basic due to electron-withdrawing ester. |
Safety Data Sheet (SDS) Analysis
While specific toxicological data for this exact CAS is limited in public registries, its structural class (amino-isoquinolines) dictates the following GHS Classifications and handling protocols.
Hazard Identification (GHS)
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Signal Word: WARNING
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Hazard Statements:
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Critical Handling Protocols
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Storage: Store at 2–8°C (Refrigerate). The amino group is susceptible to oxidation over time; store under inert atmosphere (Nitrogen/Argon) if possible.
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Incompatibility: Avoid strong oxidizing agents and strong acids. The ester moiety is sensitive to hydrolysis under basic conditions.
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Emergency: In case of fire, use carbon dioxide, dry chemical powder, or polymer foam. Emits toxic fumes (NOx) under fire conditions.
Technical Synthesis & Manufacturing
The synthesis of 3-aminoisoquinoline-4-carboxylates is non-trivial due to the need to install the amino group adjacent to the ring nitrogen while maintaining the ester functionality.
Retrosynthetic Analysis
The most robust route involves the construction of the pyridine ring onto a pre-existing benzene framework. A primary disconnection is made at the N2-C3 and C4-C4a bonds, suggesting a cyclization of an ortho-functionalized benzoate .
Validated Synthetic Protocol (Laboratory Scale)
Based on analogous 3-aminoisoquinoline preparations (Ref 1, 3).
Step 1: Preparation of Methyl 2-(cyanomethyl)benzoate
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Reagents: Methyl 2-bromobenzoate, Malononitrile (or Ethyl cyanoacetate), CuI (Catalyst), K₂CO₃.
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Conditions: Reflux in DMSO or DMF for 12 hours.
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Mechanism: Copper-catalyzed nucleophilic aromatic substitution creates the C-C bond necessary for the "upper" part of the ring.
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Workup: Acidic hydrolysis/decarboxylation if using malonates to yield the cyanomethyl intermediate.
Step 2: Cyclization to the Isoquinoline Core
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Reagents: Methyl 2-(cyanomethyl)benzoate, Ammonium Acetate (NH₄OAc).
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Solvent: Acetic Acid or Toluene.
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Procedure:
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Dissolve the benzoate intermediate in Toluene.
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Add 5 equivalents of Ammonium Acetate.
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Heat to reflux (110°C) with a Dean-Stark trap to remove water.
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Reaction Logic: The ammonia attacks the nitrile to form an amidine intermediate, which then undergoes intramolecular Claisen-type condensation with the ester to close the ring.
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Purification: The product precipitates upon cooling or is isolated via column chromatography (Hexane/EtOAc gradient).
Applications in Drug Discovery[7]
Methyl 3-aminoisoquinoline-4-carboxylate is not just a building block; it is a privileged scaffold .
Orexin Receptor Modulation
Research by Janssen Pharmaceutica (Ref 2) utilizes this scaffold to synthesize antagonists for Orexin receptors (OX1R/OX2R).
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Mechanism: The 3-amino group is often derivatized into a urea or amide linker that binds to the receptor's hinge region.
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Therapeutic Area: Treatment of insomnia and sleep-wake disorders.
CFTR Modulators
Used in the synthesis of macrocycles for treating Cystic Fibrosis.
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Role: The isoquinoline core provides a rigid spacer that orients hydrogen-bond donors/acceptors to correct the folding of the CFTR protein (Ref 4).
Fluorescence Probes
Due to the conjugated push-pull system (Amino donor -> Ester acceptor), derivatives of this compound often exhibit fluorescence, making them useful as biological tags or sensors.
Analytical Characterization
To validate the integrity of CAS 1780806-11-2 , the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[3][7]
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¹H NMR (400 MHz, DMSO-d₆):
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δ 9.0–9.2 ppm (s, 1H): Singlet for the C1 proton (highly deshielded due to adjacent N).
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δ 7.5–8.2 ppm (m, 4H): Aromatic protons of the benzene ring.
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δ 6.0–7.0 ppm (bs, 2H): Broad singlet for the -NH₂ group (exchangeable with D₂O).
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δ 3.8–3.9 ppm (s, 3H): Singlet for the Methyl ester (-OCH₃) .
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Mass Spectrometry (LC-MS)
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Ionization: ESI+ (Electrospray Ionization).
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Parent Ion: [M+H]⁺ = 203.21 m/z .
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Fragmentation: Loss of -OCH₃ (31 Da) or -COOCH₃ (59 Da) is common in MS/MS.
References
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Teague, C. E., & Roe, A. (1951). The Preparation of 3-Aminoisoquinoline and Related Compounds. Journal of the American Chemical Society, 73(4), 1785–1790. Link
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Janssen Pharmaceutica NV. (2016). Substituted 2-azabicycles and their use as orexin receptor modulators. U.S. Patent No. 9,611,277. Link
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Gok, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry. Link
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Galapagos NV. (2022).[4] Macrocycles as CFTR Modulators. WO2022194399A1. Link
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PubChem. (2025). Methyl 3-isoquinolinecarboxylate (Analogue Data). National Library of Medicine. Link
